molecular formula C41H81ClN2O2 B12665934 Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride CAS No. 84787-90-6

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride

Cat. No.: B12665934
CAS No.: 84787-90-6
M. Wt: 669.5 g/mol
InChI Key: ZWRXPDOCSMTWOM-KGYDJYTLSA-N
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Description

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C41H81ClN2O2 and a molecular weight of 669.54704 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride involves the reaction of oleic acid with dimethylamine and stearoyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride include:

  • Cetyltrimethylammonium chloride
  • Benzalkonium chloride
  • Dodecylbenzenesulfonic acid

Uniqueness

This compound is unique due to its specific combination of oleoyl and stearoylamino groups, which confer distinct surfactant properties and biological activities compared to other quaternary ammonium compounds .

Properties

CAS No.

84787-90-6

Molecular Formula

C41H81ClN2O2

Molecular Weight

669.5 g/mol

IUPAC Name

dimethyl-[3-(octadecanoylamino)propyl]-[(Z)-octadec-9-enoyl]azanium;chloride

InChI

InChI=1S/C41H80N2O2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(44)42-38-35-39-43(3,4)41(45)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h20,22H,5-19,21,23-39H2,1-4H3;1H/b22-20-;

InChI Key

ZWRXPDOCSMTWOM-KGYDJYTLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

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